4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1,2-diphenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(20)15-16(13-8-4-2-5-9-13)19(18(22)17(15)21)14-10-6-3-7-11-14/h2-11,16,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPRVHZGUYEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386659 | |
| Record name | 4-Acetyl-1,5-dihydro-3-hydroxy-1,5-diphenyl-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113629-73-5 | |
| Record name | 4-Acetyl-1,5-dihydro-3-hydroxy-1,5-diphenyl-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Reaction Optimization
Studies highlight the importance of reactant ratios and solvent choice :
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Optimal stoichiometry : A 1.5:1:1 ratio (benzaldehyde:aniline:ethyl 2,4-dioxovalerate) maximizes yield to 77% .
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Concentration effects : Increasing benzaldehyde concentration to 0.75 M improves yield to 80%, while excess aniline reduces yield .
| Reactant Ratio (benzaldehyde:aniline:ester) | Yield |
|---|---|
| 1:1:1 | 70% |
| 1.5:1:1 | 77% |
| 1:1:1.5 | 80% |
Subsequent Functionalization
The compound undergoes nucleophilic addition with aliphatic amines (e.g., methylamine, 4-methoxybenzylamine) in ethanol to form enamine derivatives . Key findings:
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Solvent impact : Ethanol increases yield (e.g., 62% vs. 36% in acetic acid) .
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Mechanistic insight : DFT calculations reveal a two-step pathway :
Mechanistic Studies
Density Functional Theory (DFT) analysis of the reaction with methylamine identifies:
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Rate-determining step : Nucleophilic attack of the amine on the carbonyl group.
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Thermodynamic control : Stabilization of the enamine via intramolecular hydrogen bonding .
Structural and Spectral Data
-
Physical properties :
-
Spectral characteristics :
Comparison of Reaction Conditions
| Factor | Acetic Acid | Ethanol |
|---|---|---|
| Yield (e.g., 4a ) | 70–80% | Higher yields (e.g., 62% vs. 36%) |
| Amine nucleophilicity | Reduced (protonated amines) | Enhanced (neutral amines) |
| Reaction efficiency | Moderate | Improved |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study reported that certain substituted pyrrolinones demonstrated potent antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Specific derivatives have shown effectiveness against breast cancer cell lines, highlighting their potential use in targeted cancer therapies .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Synthesis
The compound serves as a useful intermediate in the synthesis of various polymers. Its unique chemical structure allows for the incorporation into polymer chains, enhancing the thermal stability and mechanical properties of the resulting materials. Research has demonstrated that polymers derived from pyrrolinone structures exhibit improved resistance to thermal degradation compared to traditional polymers .
Nanocomposite Development
In nanotechnology, this compound has been utilized in the development of nanocomposites. These composites combine organic and inorganic materials to achieve enhanced electrical conductivity and mechanical strength. The incorporation of this compound into nanocomposite structures shows promise for applications in electronics and sensors .
Synthetic Applications
Building Block for Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions including nucleophilic additions and cycloadditions. This property is exploited in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals .
Multicomponent Reactions
The compound is also involved in multicomponent reactions (MCRs), which are efficient methods for synthesizing diverse chemical entities in a single step. MCRs utilizing this pyrrolinone derivative have been reported to yield high amounts of functionalized products with minimal environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituents at Positions 1 and 5
- Target Compound : 1,5-Diphenyl groups.
Analog 1 () : 4-Acetyl-3-hydroxy-5-isopropyl-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Analog 2 () : 5-Hydroxy-3,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (8p).
Aroyl vs. Acetyl Groups
- Target Compound : Acetyl group at position 4.
- Analog 3 (): 3-Hydroxy-1-(2-hydroxy-propyl)-5-phenyl-4-(4-methyl-benzoyl)-1,5-dihydro-2H-pyrrol-2-one (15). Substituents: 4-Methylbenzoyl (position 4), phenyl (position 5). Melting Point: 251–253°C; Yield: 80%.
Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., bromo in 15k) increase melting points due to enhanced intermolecular forces, whereas methoxy groups (8p) lower them .
- Yields : Substituent steric bulk (e.g., benzoyl in ) correlates with moderate-to-high yields (44–86%), suggesting manageable synthetic challenges .
Structural and Spectroscopic Insights
- X-ray Crystallography () : Analog 8e (5-hydroxy-3-(2-methoxyphenyl)-5-phenyl) confirms the planar pyrrolidone ring and hydrogen-bonding interactions involving the hydroxy group. The acetyl group in the target compound may similarly participate in intramolecular hydrogen bonding, stabilizing its conformation .
- NMR/FTIR Trends () :
- Hydroxy protons resonate at δ 10–12 ppm (1H NMR).
- Acetyl carbonyls appear at ~1700 cm⁻¹ (FTIR), while benzoyl groups show absorption near 1650 cm⁻¹ .
Biological Activity
4-Acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one, a compound belonging to the pyrrole family, exhibits notable biological activities. This article explores its synthesis, biological evaluations, and potential applications based on diverse research findings.
Synthesis
The compound is synthesized through a multicomponent reaction involving ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline in the presence of glacial acetic acid or ethanol as solvents. The optimization of reaction conditions significantly affects yield and purity. For instance, a yield of 77% was achieved using specific reactant ratios and solvent conditions .
Synthesis Conditions
| Reactants Ratio | Solvent | Yield (%) |
|---|---|---|
| 1:1:1.5 | Glacial Acetic Acid | 70 |
| 1:1:1.5 | Ethanol | 77 |
| 1:1:1 | Glacial Acetic Acid | 80 |
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For example, related pyrrole derivatives have demonstrated effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
In particular, compounds with structural similarities to this compound have shown promising results in inhibiting Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Anti-Cancer Activity
Studies have reported that certain pyrrole derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values that indicate significant potency . Further investigation into the molecular mechanisms behind these effects is ongoing.
Case Studies
Several studies have focused on the biological evaluation of pyrrole derivatives:
- Antimicrobial Evaluation : A study assessed the antibacterial activity of pyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl groups enhanced the antibacterial efficacy .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that specific derivatives of pyrrole compounds could inhibit cell proliferation effectively. The underlying mechanisms were linked to the activation of apoptotic pathways .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways:
- Enzyme Inhibition : Pyrrole compounds may act as inhibitors for enzymes crucial for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
Q & A
Q. What are the common synthetic routes for preparing 4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one?
The compound is synthesized via multi-component reactions. For example, a three-component reaction involving 3-nitrobenzaldehyde, phenylacetylene, and acetylacetone in ethanol under reflux yields the target compound. Purification is achieved via column chromatography (ethyl acetate/PE gradient) or recrystallization from ethanol . Alternative routes include base-assisted cyclization of substituted aryl precursors, with reaction times ranging from 3–24 hours depending on substituent reactivity .
Q. How is structural characterization performed for this compound and its derivatives?
Modern spectroscopic techniques are employed:
- 1H/13C NMR identifies proton and carbon environments, with aromatic protons appearing as multiplets (δ 6.8–7.5 ppm) and acetyl groups as singlets (δ 2.1–2.3 ppm) .
- FTIR confirms hydroxyl (3200–3400 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and acetyl (1650–1680 cm⁻¹) groups .
- HRMS validates molecular weights with deviations <0.5 ppm .
Q. What solvents and reaction conditions optimize yield in cyclization reactions?
Ethanol is commonly used for cyclization due to its polarity and ability to stabilize intermediates. Reaction temperatures range from room temperature (for fast reactions with aliphatic amines) to reflux (for slower aryl substitutions). Yields vary from 44% to 86%, influenced by substituent steric/electronic effects .
Advanced Research Questions
Q. How do substituents on the phenyl rings affect the compound’s reactivity and biological activity?
Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position increase electrophilicity, enhancing reactivity in nucleophilic substitutions. For antifungal activity, derivatives with 3-thienyl or 4-methoxyphenyl groups show improved efficacy (e.g., MIC values <10 μM against Candida albicans) . Quantitative structure-activity relationship (QSAR) models correlate logP values with activity, suggesting hydrophobic interactions drive target binding .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Conflicting NMR signals (e.g., overlapping aromatic peaks) are resolved via:
Q. How can reaction mechanisms for pyrrol-2-one derivatization be experimentally verified?
Mechanistic studies employ:
Q. What crystallographic methods are used to analyze the compound’s solid-state structure?
Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths (C=O: 1.21–1.23 Å) and dihedral angles (phenyl rings: 45–60°). Hydrogen-bonding networks (O-H⋯O) stabilize the crystal lattice, with intermolecular distances of 2.8–3.0 Å .
Methodological Challenges and Solutions
Q. Why do certain synthetic routes yield low-melting or amorphous products?
Low-melting points (e.g., 119–122°C for compound 15a ) arise from reduced crystallinity due to bulky substituents (e.g., 4-aminophenyl). Solutions include:
- Co-crystallization with templating agents.
- Salt formation to enhance lattice stability .
Q. How are regioselectivity issues addressed in aryl substitutions?
Competing substitution sites are controlled via:
Q. What analytical workflows validate purity in complex derivatives?
Purity is ensured via:
- HPLC-DAD/MS with C18 columns (acetonitrile/water gradient).
- Elemental analysis (deviation <0.3% for C, H, N).
Contaminants (e.g., unreacted amines) are identified via TLC (Rf comparison) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
